Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Description
Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (CAS: 75669-79-3) is a disaccharide derivative featuring an α-D-galactopyranoside core glycosidically linked to a β-D-galactopyranosyl moiety at the 3-O position. The acetamido group at C2 enhances its stability and bioactivity, making it a critical tool in glycobiology for studying carbohydrate-protein interactions, particularly in vaccine development and mucin-related research . Its molecular formula is C₁₅H₂₇NO₁₁, with a molecular weight of 397.38 g/mol .
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIHIQIYWZWIPU-ATCGGQGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415339 | |
| Record name | GAL-(1-3)MGC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75669-79-3 | |
| Record name | GAL-(1-3)MGC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Methyl 2-Acetamido-2-Deoxy-3-O-(b-D-Galactopyranosyl)-alpha-D-Galactopyranoside is 2,3-O-sialyltransferase , an enzyme involved in the biosynthesis of sialylated glycoconjugates.
Mode of Action
This compound acts as a substrate for 2,3-O-sialyltransferase. The enzyme catalyzes the transfer of sialic acid from cytidine monophosphate (CMP)-sialic acid to galactose-containing substrates, and this compound provides the galactose moiety for this reaction.
Biochemical Pathways
The action of this compound affects the sialylation pathways in cells. Sialylation is a critical process in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell-cell interactions, immune responses, and pathogen recognition.
Pharmacokinetics
Its bioavailability would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion.
Result of Action
The action of this compound can lead to the production of sialylated glycoconjugates , which have been associated with various biological functions, including cell adhesion, signal transduction, and immune response. It’s also worth noting that this disaccharide has been associated with tumors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of 2,3-O-sialyltransferase and the availability of CMP-sialic acid can affect the compound’s action. Additionally, factors such as pH, temperature, and the presence of other metabolites can also influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside interacts with various enzymes and proteins. It acts as a substrate for 2,3-O-sialyltransferase. This interaction plays a crucial role in the biochemical reactions involving this compound.
Biological Activity
Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (commonly referred to as GalNAc-Gal) is a complex carbohydrate that exhibits significant biological activity. This article explores its structure, synthesis, biological roles, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside has the following chemical properties:
- Molecular Formula : C₁₅H₂₇N₁O₁₁
- Molecular Weight : 397.38 g/mol
- CAS Number : 75669-79-3
- IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
The compound features a galactose backbone with an acetamido group and a methyl ether at the anomeric position. This structure is crucial for its interactions with biological systems.
1. Cellular Interactions
Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside plays a role in cell recognition processes. It acts as a substrate for various glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to proteins or lipids. This activity is vital for the formation of glycoproteins and glycolipids that are essential for cellular communication and signaling .
2. Antimicrobial Properties
Research indicates that certain glycosides exhibit antimicrobial properties by interfering with bacterial adhesion to host cells. Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside may enhance the immune response against pathogens by promoting the growth of beneficial gut bacteria such as Bifidobacteria, which are known to outcompete harmful bacteria .
3. Therapeutic Applications
The compound has been investigated for its potential in treating various diseases:
- Cancer : Studies have shown that carbohydrate-based compounds can inhibit tumor growth by modulating immune responses and enhancing apoptosis in cancer cells .
- Neurodegenerative Disorders : There is emerging evidence that carbohydrate derivatives may play a role in preventing tau phosphorylation in Alzheimer’s disease models. By inhibiting specific glycosidases, these compounds could help maintain normal O-GlcNAc levels on tau proteins .
Synthesis and Characterization
The synthesis of methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside typically involves enzymatic methods using β-galactosidases from various sources. For instance, transgalactosylation reactions have been effectively employed to produce this compound from lactose and N-acetylgalactosamine (GalNAc) substrates . The yield and purity of synthesized products are critical for their biological evaluation.
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial effects of various glycosides, methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside demonstrated significant inhibition of Escherichia coli adhesion to intestinal epithelial cells, suggesting its potential use as a prebiotic agent .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside resulted in increased apoptosis rates compared to untreated controls. The mechanism was linked to enhanced glycosylation of apoptotic markers .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside and its analogs. For instance, compounds derived from methyl β-D-galactopyranoside (MGP) have shown promising results against various bacterial and fungal pathogens.
Case Study: Antimicrobial Screening
- Objective: Evaluate the antimicrobial efficacy of MGP derivatives.
- Methodology: A series of acylated MGP analogs were synthesized and screened for antimicrobial activity.
- Results: Most derivatives exhibited potent bactericidal and fungicidal activity, with some showing significant inhibition against E. coli and Candida species .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research has indicated that certain derivatives can enhance the efficacy of chemotherapeutic agents.
Case Study: Synergistic Effects with Chemotherapy
- Objective: Assess the enhancement of cell death in cancer cell lines.
- Methodology: The effect of methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside was tested in combination with 5-fluorouracil on pancreatic cancer cell lines (Capan-1 and HPAF-II).
- Results: The compound significantly increased cell death induced by 5-fluorouracil, suggesting a potential role as an adjuvant therapy .
Inhibition of Glycosylation
Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside has been identified as an inhibitor of O-linked glycosylation processes.
Case Study: Glycosylation Inhibition
- Objective: Investigate the effects on glycoprotein targeting.
- Methodology: The compound was tested for its ability to inhibit glycosylation in various cell lines.
- Results: It effectively disrupted glycoprotein targeting in HT-29 cells, indicating its utility in studying glycosylation-related pathways .
Molecular Docking Studies
In silico studies have been conducted to explore the binding affinity of this compound with various biological targets, including viral proteins.
Case Study: Molecular Docking Against SARS-CoV-2
- Objective: Identify potential inhibitors for SARS-CoV-2 main protease.
- Methodology: Molecular docking simulations were performed using the compound as a ligand.
- Results: The simulations revealed stable conformations and strong binding interactions, suggesting potential antiviral activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substitution at the Aglycone Position
Benzyl 2-Acetamido-2-Deoxy-3-O-β-D-Galactopyranosyl-α-D-Galactopyranoside
- Structure : Benzyl group replaces the methyl aglycone.
- Molecular Formula: C₂₁H₃₁NO₁₁; MW: 473.47 g/mol .
- Key Differences : The benzyl group increases hydrophobicity, altering solubility and enabling applications in organic synthesis. Unlike the methyl derivative, it is less suited for aqueous biological assays but useful in protecting-group strategies during oligosaccharide synthesis.
N-Octyl 2-Acetamido-2-Deoxy-3-O-(β-D-Galactopyranosyl)-β-D-Glucopyranoside
- Structure: N-Octyl aglycone and β-D-glucopyranosyl backbone.
- Molecular Formula: C₂₂H₄₁NO₁₁; MW: 495.56 g/mol .
- Key Differences: The octyl chain enhances membrane permeability, making it valuable in surfactant studies. The β-glucopyranosyl linkage modifies binding specificity compared to the α-galactopyranosyl configuration in the target compound.
Variations in Glycosidic Linkages and Protecting Groups
Benzyl 2-Acetamido-4,6-O-Benzylidene-2-Deoxy-3-O-(β-D-Galactopyranosyl)-α-D-Galactopyranoside
- Structure : Benzylidene protection at C4/C6 positions.
- Molecular Formula: C₂₈H₃₅NO₁₁; MW: 561.58 g/mol .
- Key Differences: The benzylidene group stabilizes the pyranose ring during synthesis, enabling selective functionalization. This compound is intermediate-heavy, contrasting with the fully deprotected methyl derivative.
Galacto-N-Biose (Thomsen-Fridenreich Antigen)
- Structure : Disaccharide core without methyl aglycone (H instead of CH₃).
- Molecular Formula: C₁₄H₂₅NO₁₁; MW: 383.35 g/mol .
- Key Differences : As a free disaccharide, it serves as a natural antigen (T antigen) in cancer biology, whereas the methyl glycoside is synthetically stabilized for controlled experiments.
Simplified Analogs
Benzyl-2-Acetamido-2-Deoxy-α-D-Galactopyranoside
- Structure: Lacks the β-D-galactopyranosyl extension.
- Molecular Formula: C₁₅H₂₁NO₆; MW: 311.33 g/mol .
- Key Differences: Reduced complexity limits its utility in multivalent binding studies but simplifies enzymatic assays targeting monosaccharide-specific lectins.
Comparative Data Table
Functional Implications
- Bioactivity : The acetamido group and α/β linkages dictate lectin-binding specificity. For example, the methyl derivative’s α-D-Gal configuration mimics human blood group antigens, whereas β-D-Glc analogs (e.g., N-octyl) interact with glucoside-specific receptors .
- Solubility : Methyl and benzyl derivatives differ in aqueous solubility, influencing their use in biological vs. organic phases.
- Stability : Benzylidene protections enhance thermal stability but require deprotection for biological assays .
Preparation Methods
Synthesis of Methyl 2-Azido-2-deoxy-β-D-galactopyranoside
The synthesis begins with azidonitration of 3,4,6-tri-O-acetyl-D-galactal, yielding 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl nitrate. Treatment with sodium methoxide generates methyl 2-azido-2-deoxy-β-D-galactopyranoside (1 ) in 60% yield, confirmed by ( 4.38, ) and optical rotation ().
Protection and Glycosylation
Compound 1 undergoes isopropylidenation (acetone, toluene--sulfonic acid) to form 3,4-O-isopropylidene derivative 3 (61%), followed by benzylation (benzyl bromide, AgO) to yield 6-O-benzyl derivative 7 . Acid hydrolysis (90% CFCOH) selectively removes the isopropylidene group, enabling acetylation (AcO, pyridine) at HO-4 to produce 8 .
Glycosylation of 8 with 2,3,4-tri-O-benzyl-6-O-chloroacetyl-α-L-idopyranosyl chloride (prepared from 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-α-L-idopyranose) in 1,2-dichloroethane (AgOTf, 2,4,6-trimethylpyridine) affords a 58% yield of the α-linked disaccharide 22 and 30% of the β-anomer 23 . While this method originally targets idopyranosyl derivatives, substituting the idose donor with a β-D-galactopyranosyl bromide analog would enable synthesis of the target compound.
Functional Group Transformations
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Azide Reduction : Sodium borohydride (NiCl, boric acid) reduces the azide to an amine, followed by N-acetylation (AcO) to install the acetamido group.
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Deprotection : Catalytic hydrogenolysis (Pd/C, H) removes benzyl groups, yielding the final product.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azidonitration | HN, AgNO | 60 |
| Glycosylation | AgOTf, molecular sieves | 58 (α), 30 (β) |
| Azide Reduction | NaBH, NiCl | 81 |
Halide-Based Glycosylation Using Galactosyl Bromide Donors
Preparation of Galactosyl Donor
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide is synthesized by treating methyl 6-O-acetyl-3,4-O-isopropylidene-β-D-galactopyranoside with HBr/AcOH. This donor is stable under anhydrous conditions and reacts efficiently with acceptors.
Glycosylation with Galactosamine Acceptor
Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-galactopyranoside (prepared via sequential benzylation of methyl α-D-galactosamine) is condensed with the galactosyl bromide in acetonitrile (Hg(CN), 4 Å molecular sieves), yielding a 1:1 α/β mixture of disaccharides. The β-anomer is isolated via column chromatography (SiO, hexane/EtOAc).
Deprotection and Final Steps
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O-Deacetylation : NH/MeOH removes acetyl groups.
-
Hydrogenolysis : Pd/C catalyzes benzyl group removal, yielding the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Glycosylation | Hg(CN), CHCN | 45 (β) |
| Hydrogenolysis | Pd/C, H | 90 |
Comparative Analysis of Methods
Stereoselectivity Challenges
Functional Group Compatibility
-
Azide intermediates (Method 1) require careful reduction to avoid over-reduction or epimerization.
-
Benzyl groups (Method 2) offer stability during glycosylation but require harsher conditions for removal.
Yield Optimization
| Method | Overall Yield (%) | Key Limitation |
|---|---|---|
| 1 | 28 | Multi-step deprotection |
| 2 | 35 | Low stereoselectivity |
Advanced Strategies for Improved Synthesis
Q & A
Q. What are the common synthetic strategies for preparing Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside?
- Methodological Answer : Synthesis typically involves glycosylation reactions using protected monosaccharide donors. For example, benzyl or acetyl groups are employed to protect hydroxyl groups, enabling regioselective coupling. A key step is the condensation of a galactopyranosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) with a galactosamine acceptor. Purification via column chromatography and characterization by TLC (≥97% purity) are standard . Orthogonal protecting groups (e.g., benzylidene for 4,6-OH) ensure regioselectivity during sulfation or further functionalization .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and linkage. For instance, -NMR in DO reveals anomeric proton signals (δ ~4.5–5.5 ppm) and glycosidic linkage patterns. -NMR identifies acetamido (δ ~23–25 ppm) and glycosylation shifts. Mass spectrometry (MALDI-TOF) validates molecular weight, with calculated vs. observed values (e.g., M+Na: 1428.5127 vs. 1428.4937) . High-resolution MS and 2D NMR (COSY, HSQC) resolve complex regiochemistry .
Q. What is the biological relevance of this compound in glycobiology?
- Methodological Answer : This disaccharide mimics the Thomsen-Fridenreich (T) antigen (Galβ1-3GalNAc), a cancer-associated epitope. It serves as a substrate for sialyltransferases to study sialyl-Lewis X synthesis . Researchers use it to probe carbohydrate-protein interactions (e.g., selectin binding) via surface plasmon resonance (SPR) or molecular dynamics simulations .
Advanced Research Questions
Q. What experimental challenges arise in achieving regioselective sulfation or glycosylation?
- Methodological Answer : Regioselective sulfation at C4/C6 requires orthogonal protection. For example, 4-OH and 6-OH are temporarily masked with benzylidene or levulinoyl groups, allowing monosulfation at the desired position . Contradictions in enzymatic activity data (e.g., β-galactosidase specificity) may arise from varying donor/acceptor ratios or solvent systems. Optimization involves kinetic studies and monitoring reaction progress via LC-MS .
Q. How can conformational dynamics of this compound be analyzed to understand its biological interactions?
- Methodological Answer : Isotope-labeled derivatives (e.g., -acetamido or -formamido) enable NMR-based conformational analysis. Nuclear Overhauser Effect (NOE) and relaxation studies reveal spatial arrangements of glycosidic bonds. For example, methyl 3-[1-]acetamido-3,6-dideoxy-α-D-galactopyranoside derivatives highlight rotational flexibility of the acetamido group . Computational methods (MD simulations) complement experimental data to model ligand-receptor binding .
Q. How do researchers address contradictions in enzymatic substrate specificity data?
- Methodological Answer : Discrepancies in sialyltransferase or galactosidase activity may stem from enzyme isoforms or assay conditions. Systematic studies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
